Hexa-1,3,5-triene-1,6-diamine
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Overview
Description
Hexa-1,3,5-triene-1,6-diamine is an organic compound characterized by a conjugated system of three double bonds and two amine groups at the terminal positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexa-1,3,5-triene-1,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,5-hexatriene, which can be obtained through the dehydrohalogenation of 1,5-dibromo-3-pentene.
Amination Reaction: The 1,3,5-hexatriene is then subjected to an amination reaction using ammonia or primary amines under catalytic conditions to introduce the amine groups at the terminal positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst, such as palladium on carbon, to facilitate the hydrogenation of 1,3,5-hexatriene in the presence of ammonia.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexa-1,3,5-triene-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield saturated amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation Products: Imines or oxides.
Reduction Products: Saturated amines.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Hexa-1,3,5-triene-1,6-diamine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of conjugated polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds and pharmaceuticals.
Biological Studies: Utilized in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which Hexa-1,3,5-triene-1,6-diamine exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The conjugated system allows for electron delocalization, which can influence redox reactions and signal transduction pathways in biological systems.
Comparison with Similar Compounds
Hexa-1,3,5-triene: Lacks the amine groups, making it less reactive in certain chemical reactions.
Hexa-1,3,5-triene-1,6-diol: Contains hydroxyl groups instead of amine groups, leading to different reactivity and applications.
1,3,5-Hexatriene-1,6-dicarboxylic acid:
Uniqueness: Hexa-1,3,5-triene-1,6-diamine is unique due to the presence of both a conjugated system and terminal amine groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Properties
CAS No. |
144489-43-0 |
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Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
hexa-1,3,5-triene-1,6-diamine |
InChI |
InChI=1S/C6H10N2/c7-5-3-1-2-4-6-8/h1-6H,7-8H2 |
InChI Key |
UATXTPKGBXKREO-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=CN)C=CN |
Origin of Product |
United States |
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